7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde
Overview
Description
7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde is a complex organic compound belonging to the benzofuran family. Benzofurans are characterized by their fused benzene and furan rings, which confer unique chemical properties and reactivity. This compound, in particular, features hydroxyl and aldehyde functional groups, making it a versatile intermediate in organic synthesis and a potential candidate for various scientific applications.
Scientific Research Applications
Chemistry: In organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its hydroxyl and aldehyde groups make it a versatile intermediate for creating diverse chemical structures.
Biology: The biological activity of benzofurans has been explored in various studies. This compound, in particular, has shown potential in modulating biological pathways and exhibiting antimicrobial, antifungal, and anticancer properties.
Medicine: Research has indicated that derivatives of benzofurans can be used in drug development. The compound's ability to interact with biological targets makes it a candidate for therapeutic applications, including the treatment of infections and cancer.
Industry: In the chemical industry, 7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde is used in the synthesis of dyes, fragrances, and other fine chemicals. Its unique structure allows for the creation of novel compounds with desirable properties.
Future Directions
Research on natural products containing benzofuran has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities . This suggests that “7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde” and other benzofuran derivatives may continue to be a focus of future research in the field of drug discovery.
Mechanism of Action
Target of Action
Benzofuran derivatives have been found to exhibit a wide range of biological activities . .
Mode of Action
The mode of action of benzofuran derivatives can vary greatly depending on the specific compound and its biological activity
Biochemical Pathways
Benzofuran derivatives can interact with various biochemical pathways depending on their specific biological activity
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of benzofuran derivatives can vary greatly depending on the specific compound
Result of Action
The molecular and cellular effects of benzofuran derivatives can vary greatly depending on their specific biological activity
Action Environment
Environmental factors can influence the action, efficacy, and stability of benzofuran derivatives
Biochemical Analysis
Biochemical Properties
7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. For instance, it can bind to DNA, leading to changes in gene expression. Additionally, it can inhibit or activate enzymes by binding to their active sites. This compound has also been found to modulate the activity of transcription factors, thereby influencing the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and oxygen . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have beneficial effects, such as antioxidant and anti-inflammatory properties. At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The metabolic pathways of this compound include oxidation, reduction, and conjugation reactions. These metabolic processes can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters. Once inside the cell, it can bind to intracellular proteins, which can influence its localization and accumulation. The distribution of this compound within tissues is also influenced by its lipophilicity, which allows it to readily cross cell membranes .
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. This compound has been found to localize in various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. The targeting signals and post-translational modifications of this compound play a crucial role in directing it to specific compartments or organelles. For example, its localization in the nucleus allows it to interact with DNA and transcription factors, thereby influencing gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as 2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxylic acid, followed by selective hydroxylation and oxidation steps.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted benzofurans or derivatives.
Comparison with Similar Compounds
Coumarin: Another benzofuran derivative with similar biological activities.
Indole: A heterocyclic aromatic organic compound with applications in pharmaceuticals.
Chromone: A benzofuran derivative with antioxidant properties.
Properties
IUPAC Name |
7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-11(2)5-7-3-4-8(6-12)9(13)10(7)14-11/h3-4,6,13H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALGDIYBOVLOQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=C(C=C2)C=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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